3-(1-(2-(Cyclohexylamino)-2-oxoethyl)-2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule. It contains a cyclohexylamino group, which consists of a cyclohexane ring attached to an amine group . It also has a propanoic acid group, which is a carboxylic acid consisting of a three-carbon chain .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The cyclohexylamino group would provide a cyclic structure, while the propanoic acid group would introduce polarity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar carboxylic acid group could enhance its solubility in water, while the cyclohexyl group could increase its solubility in nonpolar solvents .Applications De Recherche Scientifique
Antiproliferative Properties in Cancer Research
This compound has been studied for its potential in cancer treatment. In particular, its derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines, such as prostate cancer, colorectal adenocarcinoma, breast cancer, and hepatocellular cancer. These studies have shown promising results in terms of inhibiting the growth of cancer cells, indicating potential applications in cancer therapy (Pantelić et al., 2021).
Antioxidant and Anti-inflammatory Activity
Research into the antioxidant and anti-inflammatory properties of compounds related to 3-(1-(2-(Cyclohexylamino)-2-oxoethyl)-2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid has been conducted. A study reported the synthesis of derivatives that displayed significant antioxidant activity, comparable to ascorbic acid, and explored their anti-inflammatory potential (Sahoo et al., 2011).
Role in Anticonvulsant Drug Synthesis
There has been research into the synthesis and evaluation of phenytoin derivatives of this compound for anticonvulsant applications. The studies involve creating various derivatives and testing their effectiveness in controlling seizures, which could have implications for developing new antiepileptic drugs (Deodhar et al., 2009).
Drug Impurity Identification
In pharmaceutical research, particularly in the context of anti-diabetic drugs, identifying and characterizing impurities is crucial for drug safety. One study identified and isolated novel impurities related to this compound in the bulk drug batches of Repaglinide, an anti-diabetic medication. This research is vital for ensuring the purity and efficacy of pharmaceuticals (Kancherla et al., 2018).
Mécanisme D'action
Propriétés
IUPAC Name |
3-[1-[2-(cyclohexylamino)-2-oxoethyl]-2,5-dioxo-4-phenylimidazolidin-4-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5/c24-16(21-15-9-5-2-6-10-15)13-23-18(27)20(22-19(23)28,12-11-17(25)26)14-7-3-1-4-8-14/h1,3-4,7-8,15H,2,5-6,9-13H2,(H,21,24)(H,22,28)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZYSDGTWZQNPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C(=O)C(NC2=O)(CCC(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-(Cyclohexylamino)-2-oxoethyl)-2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.